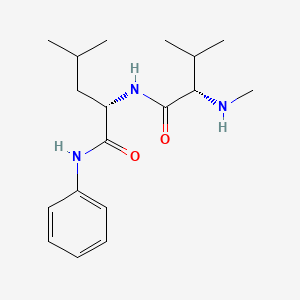

L-Leucinamide, N-methyl-L-valyl-N-phenyl-

Overview

Description

L-Leucinamide, N-methyl-L-valyl-N-phenyl- is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Peptide Bioconjugates Synthesis and Characterization

Research on the synthesis of ferrocenyl triazole amino acid and peptide derivatives, including those similar to "L-Leucinamide, N-methyl-L-valyl-N-phenyl-," demonstrates the application of click chemistry in creating bioconjugates for potential therapeutic uses. These compounds are characterized by their ability to form intramolecular hydrogen bonds and exhibit reversible redox properties, making them interesting candidates for biochemical sensors and drug delivery systems (Köster et al., 2008).

Enzymatic Hydrolysis of Peptides

The study of peptide analogs, such as leucine-methylcoumarinylamide, underscores the utility of these compounds in quantifying extracellular peptidase activities. This research provides insights into the enzymatic hydrolysis processes in marine environments, highlighting the potential environmental and biological impacts of peptide derivatives (Liu & Liu, 2015).

Protein Synthesis Regulation

Investigations into the unique capabilities of leucine among branched-chain amino acids (BCAAs) to stimulate protein synthesis in skeletal muscles reveal the critical role of specific amino acid derivatives in metabolic regulation. Such studies are fundamental in developing nutritional and therapeutic strategies to enhance muscle growth and recovery (Anthony et al., 2000).

Amino Acid Metabolism and Sensor Development

Research into the development of electrochemical sensors for the enantioselective discrimination of amino acids, including phenylalanine, leucine, and valine, showcases the application of amino acid derivatives in creating diagnostic tools for metabolic diseases. Such advancements hold promise for the screening, diagnosis, and treatment of conditions like diabetes (Bi et al., 2016).

Mechanism of Action

Target of Action

The primary target of the compound L-Leucinamide, N-methyl-L-valyl-N-phenyl-, also known as {N-Me-Val}-Leu-anilide, is the 3C-like proteinase . This proteinase plays a crucial role in the life cycle of certain viruses, including the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) .

Mode of Action

It is known to interact with the 3c-like proteinase, potentially inhibiting its function . This interaction could lead to changes in the proteinase’s activity, affecting the replication of the virus .

Biochemical Pathways

The biochemical pathways affected by {N-Me-Val}-Leu-anilide are likely related to the viral replication process. By inhibiting the 3C-like proteinase, the compound could disrupt the replication of the virus, thereby limiting its spread .

Result of Action

The molecular and cellular effects of {N-Me-Val}-Leu-anilide’s action would likely involve a reduction in viral replication. By inhibiting the 3C-like proteinase, the compound could prevent the virus from replicating, thereby reducing the viral load .

properties

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2/c1-12(2)11-15(21-18(23)16(19-5)13(3)4)17(22)20-14-9-7-6-8-10-14/h6-10,12-13,15-16,19H,11H2,1-5H3,(H,20,22)(H,21,23)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHIFQTZKVQDNQ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427231 | |

| Record name | L-Leucinamide, N-methyl-L-valyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194351-54-7 | |

| Record name | L-Leucinamide, N-methyl-L-valyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

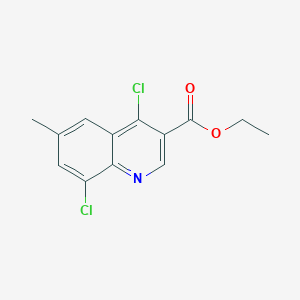

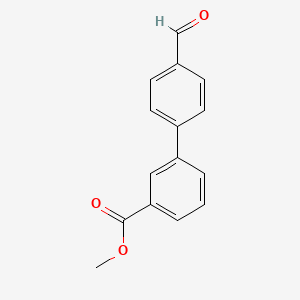

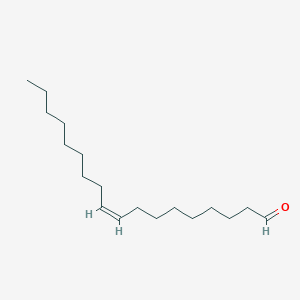

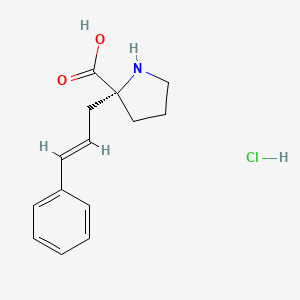

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene](/img/structure/B1609418.png)

![[(E)-2-phenylethenyl] (2S,4aS,6aR,6aR,6bS,8aR,10S,12aS,14bR)-10-acetyloxy-2,4a,6a,6a,6b,9,9,12a-octamethyl-13-oxo-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2-carboxylate](/img/structure/B1609435.png)